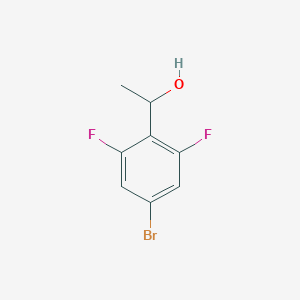

1-(4-Bromo-2,6-difluorophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromo-2,6-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNQRIXFILAHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1F)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Bromo-2,6-difluorophenyl)ethanol: Structure, Properties, Synthesis, and Applications

Executive Summary: 1-(4-Bromo-2,6-difluorophenyl)ethanol is a halogenated aromatic alcohol of significant interest to the pharmaceutical and chemical synthesis sectors. Its structure, featuring a chiral secondary alcohol, a reactive bromine atom, and ortho-difluoro substitution, provides a unique combination of functionalities. This guide offers a comprehensive overview of its chemical and physical properties, outlines a robust synthetic pathway with detailed experimental protocol, discusses its reactivity profile and applications as a key building block in drug discovery, and provides essential safety and handling information for laboratory professionals.

Molecular Identity and Structure

Nomenclature and Chemical Identifiers

The precise identification of a chemical entity is foundational for research and regulatory compliance. This compound is systematically identified by the following:

| Identifier | Value |

| IUPAC Name | 1-(4-bromo-2,6-difluorophenyl)ethan-1-ol |

| CAS Number | 1214900-62-5[1][2][3][4] |

| Molecular Formula | C₈H₇BrF₂O[2][3] |

| Molecular Weight | 237.04 g/mol [2][3] |

| Synonyms | 4-Bromo-2,6-difluoro-alpha-methylbenzyl Alcohol, 1-(4-Bromo-2,6-difluoro-phenyl)-ethanol[3][5] |

| InChI Key | UTNQRIXFILAHIG-UHFFFAOYSA-N[3][5] |

Chemical Structure

The molecular architecture of this compound is central to its chemical behavior. The structure consists of a central benzene ring substituted at key positions, creating a molecule with distinct reactive sites.

References

- 1. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 1214900-62-5|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. 1-(4-Bromo-2,6-difluorophenyl)-ethanol - CAS:1214900-62-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. 1-(4-Bromo-2,6-difluorophenyl)-ethanol | CymitQuimica [cymitquimica.com]

What is 1-(4-Bromo-2,6-difluorophenyl)ethanol?

An In-Depth Technical Guide to 1-(4-Bromo-2,6-difluorophenyl)ethanol (CAS: 1214900-62-5)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic alcohol of significant interest in medicinal chemistry and organic synthesis. As a versatile chemical intermediate, its unique substitution pattern—featuring a bromine atom for cross-coupling reactions and ortho-difluoro groups that modulate electronic properties and metabolic stability—makes it a valuable building block for the synthesis of complex bioactive molecules. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, analytical characterization, a robust synthesis protocol with mechanistic insights, key applications in modern drug discovery, and rigorous safety and handling procedures.

Chemical Identity and Physicochemical Properties

This compound is a secondary alcohol characterized by a highly functionalized phenyl ring. The presence of fluorine atoms at positions 2 and 6 sterically shields the hydroxyl group and powerfully influences the ring's electronic nature through inductive withdrawal. The bromine atom at position 4 serves as a key functional handle, primarily for palladium-catalyzed cross-coupling reactions.

| Property | Value | Source(s) |

| CAS Number | 1214900-62-5 | [1] |

| Molecular Formula | C₈H₇BrF₂O | [2] |

| Molecular Weight | 237.04 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Bromo-2,6-difluoro-alpha-methylbenzyl Alcohol | [2] |

| Appearance | Not widely reported; expected to be a solid or oil | N/A |

| Boiling Point | ~249.1°C at 760 mmHg (Predicted) | [2] |

| Melting Point | Not experimentally reported | N/A |

| Solubility | Expected to be soluble in organic solvents (e.g., DCM, THF, EtOAc) | N/A |

Spectroscopic and Analytical Characterization

Confirmation of the structure of this compound relies on a combination of spectroscopic techniques. The following data are predicted based on established principles of NMR and IR spectroscopy for fluorinated aromatic compounds.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are definitive for structure elucidation due to the presence of ¹H, ¹³C, and ¹⁹F nuclei.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Assignment & Rationale |

| ¹H NMR | ~7.30 | Doublet of triplets (dt) or multiplet | C3-H & C5-H : These two aromatic protons are chemically equivalent. They will appear as a doublet due to coupling to the adjacent fluorine atoms (JHF) and may show smaller triplet coupling if long-range H-H coupling is resolved. |

| ~5.20 | Quartet (q) or multiplet | CH-OH : The methine proton is coupled to the three methyl protons, resulting in a quartet. This signal may be further split by coupling to the adjacent fluorine atoms (JHF). | |

| ~2.50 | Doublet (d) | CH-OH : The hydroxyl proton signal is often broad and its coupling may not be observed unless in a dry solvent. | |

| ~1.50 | Doublet (d) | CH₃ : The methyl protons are split by the adjacent methine proton. | |

| ¹³C NMR | ~160 | Triplet (t) | C2 & C6 : Carbons directly bonded to fluorine exhibit large one-bond C-F coupling (¹JCF). The signal is a triplet due to coupling to two equivalent fluorine atoms. |

| ~130 | Singlet (s) or triplet (t) | C4-Br : The carbon bearing the bromine atom. It may exhibit small long-range C-F coupling. | |

| ~115 | Triplet (t) | C3 & C5 : These carbons show coupling to the adjacent fluorine atoms (²JCF). | |

| ~110 | Triplet (t) | C1 : The ipso-carbon attached to the ethanol side chain will be split by the two ortho fluorine atoms (²JCF). | |

| ~68 | Triplet (t) | CH-OH : The methine carbon will show coupling to the ortho fluorine atoms (³JCF). | |

| ~23 | Singlet (s) | CH₃ : The methyl carbon signal is typically a singlet. | |

| ¹⁹F NMR | ~ -110 to -120 | Multiplet | C2-F & C6-F : The two fluorine atoms are equivalent and will show coupling to the aromatic protons and potentially the side-chain protons. The chemical shift is reported relative to CFCl₃.[6] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| ~3350 (broad) | O-H stretch | Characteristic of the alcohol hydroxyl group. |

| ~2980 (medium) | C-H stretch | Aliphatic C-H bonds of the ethyl group. |

| ~1600, 1470 | C=C stretch | Aromatic ring vibrations. |

| ~1250 (strong) | C-F stretch | Aryl-fluoride bond vibration, typically a strong signal. |

| ~1050 (strong) | C-O stretch | Secondary alcohol C-O bond. |

Synthesis and Mechanistic Insights

The most direct and reliable synthesis of this compound is achieved via the nucleophilic addition of a methyl organometallic reagent to 4-bromo-2,6-difluorobenzaldehyde. The Grignard reaction is a field-proven method for this type of transformation.[7]

Proposed Synthetic Workflow

Caption: Grignard synthesis of the target alcohol.

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-bromo-2,6-difluorobenzaldehyde.

Materials:

-

4-bromo-2,6-difluorobenzaldehyde (1.0 equiv)

-

Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware (oven-dried), magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.

-

Reagent Addition: Dissolve 4-bromo-2,6-difluorobenzaldehyde (1.0 equiv) in anhydrous THF in the flask. Cool the solution to 0 °C using an ice-water bath.

-

Grignard Addition: Add methylmagnesium bromide solution (1.2 equiv) dropwise via the dropping funnel to the stirred aldehyde solution over 30 minutes. Maintain the internal temperature below 5 °C during the addition.

-

Causality Note: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent side reactions, such as enolization or reduction of the aldehyde. Anhydrous conditions are mandatory as Grignard reagents are strong bases and will be quenched by water.[8]

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

-

Causality Note: A saturated NH₄Cl solution is a mild acid used to protonate the intermediate magnesium alkoxide to form the desired alcohol while buffering the pH to avoid potential acid-catalyzed side reactions.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Key Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate. Its structure contains two orthogonal reactive sites—the hydroxyl group and the aryl bromide—allowing for sequential, selective modifications.

Role as a Versatile Chemical Intermediate:

Caption: Reactivity pathways for drug scaffold synthesis.

-

Drug Discovery: The 4-bromo-2,6-difluorophenyl motif is found in various developmental drugs. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and improve binding affinity through favorable electrostatic interactions. The bromine atom allows for the introduction of diverse substituents via cross-coupling, enabling the exploration of structure-activity relationships (SAR). For example, related brominated pyrimidine structures are key intermediates in the synthesis of endothelin receptor antagonists like Macitentan.[9]

-

Synthesis of Bioactive Molecules: This building block is ideal for creating libraries of compounds for high-throughput screening. The alcohol can be used to link to other pharmacophores, while the bromide allows for late-stage diversification, a powerful strategy in modern medicinal chemistry.[10]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care. While specific toxicological data is limited, a safety assessment can be made based on its functional groups and data from analogous compounds.[1]

Hazard Identification and GHS Classification

| Hazard | GHS Classification (Predicted) | Precautionary Statements |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Skin Irritation | Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Target Organ Toxicity | May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation of dust or vapors. Use in a well-ventilated area.

-

Spill Procedure: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and strong acids.

Conclusion

This compound is a strategically important building block in synthetic organic chemistry. Its value is derived from its trifunctional nature: a nucleophilic hydroxyl group, an electrophilic aryl bromide handle, and metabolically robust difluoro-substitution. The synthetic protocols are straightforward, relying on fundamental organometallic chemistry, while its applications are geared towards the sophisticated demands of modern drug discovery. Proper analytical characterization and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. 1-(4-Bromo-2,6-Difluoro-Phenyl)-Ethanol [myskinrecipes.com]

- 3. 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol | C8H7BrF2O | CID 15942204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Bromo-2,6-difluorophenyl)ethanol (CAS 1214900-62-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromo-2,6-difluorophenyl)ethanol, a fluorinated aromatic alcohol of significant interest in synthetic and medicinal chemistry. The strategic placement of fluorine and bromine atoms on the phenyl ring imparts unique electronic properties, making it a valuable building block for the synthesis of complex molecules and potential pharmaceutical agents. This document details the compound's chemical properties, outlines a robust two-step synthesis protocol, and explores its potential applications in drug discovery. Detailed experimental procedures, characterization data, and safety information are provided to support researchers in their laboratory work.

Introduction: The Significance of Fluorinated Building Blocks in Drug Discovery

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and bioavailability.[1][2][3] The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][4] this compound belongs to a class of fluorinated building blocks that are increasingly utilized in the synthesis of novel therapeutics. The presence of the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of diverse molecular scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| CAS Number | 1214900-62-5 | |

| Molecular Formula | C₈H₇BrF₂O | |

| Molecular Weight | 237.04 g/mol | [5] |

| Appearance | Not specified (likely a solid or oil) | |

| Purity | Typically >95% | |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and THF. | [6] |

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the Friedel-Crafts acylation of 1-bromo-3,5-difluorobenzene to yield the key intermediate, 1-(4-bromo-2,6-difluorophenyl)ethanone. This ketone is then selectively reduced to the desired secondary alcohol.

Step 1: Synthesis of 1-(4-Bromo-2,6-difluorophenyl)ethanone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and reliable method for introducing an acyl group onto an aromatic ring.[3][6] In this step, 1-bromo-3,5-difluorobenzene is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6]

Reaction Mechanism: The Lewis acid activates the acetylating agent by forming a complex, which then generates a highly electrophilic acylium ion. The electron-rich aromatic ring of 1-bromo-3,5-difluorobenzene attacks the acylium ion in an electrophilic aromatic substitution reaction. The fluorine atoms are deactivating, but the ortho, para-directing effect of the bromine and the meta-directing effect of the fluorines favor acylation at the C4 position. A subsequent deprotonation restores the aromaticity of the ring, yielding the ketone product.

Figure 1: Workflow for the synthesis of the ketone intermediate.

Step 2: Reduction of 1-(4-Bromo-2,6-difluorophenyl)ethanone to this compound

The selective reduction of the ketone to the corresponding secondary alcohol is a crucial step. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation, offering high chemoselectivity for aldehydes and ketones over other functional groups like esters.[5][6]

Reaction Mechanism: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This forms an alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the final alcohol product.[5] The reaction is generally carried out in a protic solvent such as methanol or ethanol, which also serves as the proton source for the final step.[6][7]

Figure 2: Workflow for the reduction to the final alcohol product.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on laboratory conditions and reagent purity.

Protocol for the Synthesis of 1-(4-Bromo-2,6-difluorophenyl)ethanone

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq.) and a suitable solvent such as dichloromethane (DCM).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 1-bromo-3,5-difluorobenzene (1.0 eq.) to the flask.

-

Acylation: Add acetyl chloride (1.1 eq.) dropwise to the stirred mixture via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1-(4-bromo-2,6-difluorophenyl)ethanone.

Protocol for the Reduction to this compound

-

Dissolution: Dissolve 1-(4-bromo-2,6-difluorophenyl)ethanone (1.0 eq.) in methanol or a mixture of tetrahydrofuran (THF) and methanol.[6]

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 - 2.0 eq.) portion-wise to the stirred solution.[8]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC.

-

Quenching: After the reaction is complete, carefully add water or dilute hydrochloric acid to quench the excess sodium borohydride and decompose the borate ester complex.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization to yield pure this compound.

Characterization Data (Predicted)

-

¹H NMR:

-

A doublet for the methyl group (CH₃) protons around δ 1.5 ppm, coupled to the adjacent methine proton.

-

A quartet for the methine proton (CH-OH) around δ 5.0 ppm, coupled to the methyl protons.

-

A signal for the hydroxyl proton (OH), which may be broad and its chemical shift will be concentration-dependent.

-

Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons on the difluorobromophenyl ring.

-

-

¹³C NMR:

-

A signal for the methyl carbon (CH₃) around δ 25 ppm.

-

A signal for the methine carbon (CH-OH) around δ 70 ppm.

-

Multiple signals in the aromatic region (δ 110-160 ppm), showing C-F and C-Br coupling.

-

-

IR Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

C=C stretching vibrations of the aromatic ring in the 1400-1600 cm⁻¹ region.

-

Strong C-F stretching bands typically observed between 1000 and 1400 cm⁻¹.

-

A C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound in drug development are not extensively documented in the available literature, its structural features suggest significant potential as a key intermediate. The fluorinated phenyl ring can enhance metabolic stability and binding affinity, while the secondary alcohol and the bromine atom provide reactive sites for further molecular elaboration.[1][2]

This building block could be utilized in the synthesis of a variety of pharmacologically active compounds, including but not limited to:

-

Enzyme Inhibitors: The alcohol moiety can form hydrogen bonds with active site residues of enzymes.

-

Receptor Modulators: The aromatic ring can participate in π-π stacking and other interactions with receptor binding pockets.

-

Complex Molecule Synthesis: The bromine atom can be readily converted to other functional groups or used in cross-coupling reactions to build more complex molecular architectures.

The development of novel therapeutics often relies on the availability of unique and versatile building blocks like this compound.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on analogous compounds, it should be handled with appropriate safety precautions in a well-ventilated fume hood.[14][15][16][17]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid contact with skin and eyes. Do not inhale dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for the most current and comprehensive safety information.

Conclusion

This compound is a valuable synthetic intermediate with promising potential for applications in drug discovery and medicinal chemistry. Its synthesis via a two-step sequence of Friedel-Crafts acylation followed by ketone reduction is a robust and scalable route. The unique combination of a fluorinated aromatic ring, a reactive bromine atom, and a secondary alcohol functional group makes this compound a versatile building block for the creation of novel and complex molecules. Further research into the applications of this compound is warranted to fully explore its potential in the development of new therapeutic agents.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sodium Borohydride [commonorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR spectrum [chemicalbook.com]

- 10. 1-(4-Bromophenyl)ethanol(5391-88-8) IR Spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 1-(4-Fluorophenyl)ethanol(403-41-8) 1H NMR spectrum [chemicalbook.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

An In-depth Technical Guide to 1-(4-Bromo-2,6-difluorophenyl)ethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-2,6-difluorophenyl)ethanol is a fluorinated aromatic alcohol that serves as a crucial building block in modern synthetic and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, imparts specific steric and electronic properties that are highly valuable in the design of novel molecules, particularly in the realm of drug discovery. The presence of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the key characteristics of this compound, including its physicochemical properties, synthesis, spectroscopic data, and its emerging role as a versatile intermediate in the development of new therapeutics.

Physicochemical and Safety Profile

Understanding the fundamental properties of this compound is paramount for its effective use in research and development.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 1214900-62-5 | [1] |

| Molecular Formula | C₈H₇BrF₂O | [2] |

| Molecular Weight | 237.04 g/mol | - |

| Appearance | White to light brown crystalline powder | [3] |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [4] |

Safety and Handling

As with any chemical reagent, proper handling and storage of this compound are crucial for ensuring laboratory safety.

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Causes skin irritation and serious eye irritation.[4]

-

May cause respiratory irritation.[4]

Precautionary Measures:

-

Avoid contact with skin and eyes.[4]

-

Do not breathe dust.[4]

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Keep away from open flames, hot surfaces, and sources of ignition.[4]

-

Incompatible with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[4]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the reduction of the corresponding ketone, 1-(4-bromo-2,6-difluorophenyl)ethanone. This transformation is a cornerstone of organic synthesis, and the choice of reducing agent can be tailored to achieve desired outcomes in terms of yield and purity.

General Synthesis Pathway

The most common and efficient method for the preparation of this compound is the reduction of 1-(4-bromo-2,6-difluorophenyl)ethanone.

References

1-(4-Bromo-2,6-difluorophenyl)ethanol molecular formula and weight

An In-Depth Technical Guide to 1-(4-Bromo-2,6-difluorophenyl)ethanol for Advanced Research Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a key building block for researchers and professionals in drug development and organic synthesis. We will delve into its fundamental physicochemical properties, structural characteristics, a representative synthetic workflow, and analytical validation, offering field-proven insights into its application.

Core Physicochemical Properties

This compound is a halogenated aromatic alcohol. Its precise molecular composition is foundational to its reactivity and utility in complex syntheses. The presence of bromine and fluorine atoms significantly influences its electronic properties and provides reactive handles for further chemical modification.

The molecular formula has been identified as C8H7BrF2O.[1][2][3][4][5] Based on this formula, the molecular weight is calculated to be 237.04 g/mol .[1][2][3][4] The calculation is derived from the sum of the atomic weights of its constituent atoms: (8 x Carbon) + (7 x Hydrogen) + (1 x Bromine) + (2 x Fluorine) + (1 x Oxygen).

A summary of its key identifiers is presented below for quick reference.

| Identifier | Value | Source(s) |

| Molecular Formula | C8H7BrF2O | [1][2][3][5] |

| Molecular Weight | 237.04 g/mol | [1][2][3] |

| CAS Number | 1214900-62-5 | [2][5][6][7] |

| (R)-Enantiomer CAS | 2227682-39-3 | [1] |

Structural Elucidation

The structure of this compound features a central ethanol group attached to a phenyl ring. This ring is substituted with a bromine atom at the para-position (position 4) and two fluorine atoms at the ortho-positions (positions 2 and 6) relative to the ethanol substituent. The ethanol group itself introduces a chiral center at the carbon atom bonded to the hydroxyl group, meaning the compound can exist as two distinct enantiomers, (R)- and (S)-1-(4-bromo-2,6-difluorophenyl)ethanol.

Caption: 2D structure of this compound.

Synthesis and Analytical Validation: A Self-Validating Protocol

As a Senior Application Scientist, it is crucial to not only synthesize a target molecule but also to establish a robust, self-validating workflow that confirms its identity and purity. Below is a representative experimental approach.

Synthesis Workflow

The synthesis of this alcohol is commonly achieved via a Grignard reaction. This classic organometallic approach is reliable and high-yielding. The process involves the formation of a Grignard reagent from a brominated precursor, which then acts as a nucleophile, attacking an aldehyde to form the desired secondary alcohol after an acidic workup.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings.

-

Add a solution of 1,5-dibromo-2,4-difluorobenzene in anhydrous tetrahydrofuran (THF) dropwise. The selective formation of the mono-Grignard reagent is a known and reliable process.

-

Initiate the reaction with gentle heating or the addition of an iodine crystal if necessary. The disappearance of the magnesium metal and the formation of a cloudy grey solution indicate reagent formation. The choice of THF as a solvent is critical; its etheric oxygen stabilizes the Grignard reagent.

-

-

Reaction with Acetaldehyde:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. This temperature control is crucial to prevent side reactions.

-

Slowly add a solution of acetaldehyde in anhydrous THF to the Grignard reagent. The slow addition maintains the low temperature and controls the exothermic reaction.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This acidic workup protonates the intermediate alkoxide to form the final alcohol product and neutralizes any remaining Grignard reagent.

-

Extract the aqueous layer with ethyl acetate. The product is organic-soluble and will move into the ethyl acetate layer.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield pure this compound.

-

Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques is employed. This multi-faceted approach ensures the trustworthiness of the material for subsequent applications.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the aromatic protons, the methine proton (CH-OH), and the methyl protons (CH₃), with characteristic chemical shifts and splitting patterns.

-

¹³C NMR: Will show the correct number of carbon signals corresponding to the structure.

-

¹⁹F NMR: Will show a single resonance for the two equivalent fluorine atoms, confirming their ortho-positioning.

-

-

Mass Spectrometry (MS):

-

Will show a molecular ion peak (or a related fragment like [M-H]⁻ or [M+Na]⁺) that corresponds to the calculated molecular weight (237.04 g/mol ). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Used to determine the purity of the final compound. A single, sharp peak indicates a high-purity sample.

-

Applications in Research and Drug Development

This compound is not an end-product but a valuable intermediate. Its utility for researchers and drug development professionals stems from several key features:

-

Versatile Building Block: It serves as a precursor in the synthesis of more complex molecules.[4][6]

-

Reactive Sites: The hydroxyl group can be easily modified (e.g., oxidized to a ketone, used in ether or ester linkages).

-

Halogen Handles: The bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The fluorine atoms can enhance metabolic stability and binding affinity in potential drug candidates.

References

- 1. (R)-1-(4-Bromo-2,6-difluorophenyl)ethanol | 2227682-39-3 [chemicalbook.com]

- 2. 1-(4-Bromo-2,6-difluorophenyl)-ethanol - CAS:1214900-62-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol | C8H7BrF2O | CID 15942204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1823588-17-5 | 1-(4-Bromo-2,3-difluorophenyl)ethanol - Moldb [moldb.com]

- 5. 1-(4-Bromo-2,6-difluorophenyl)-ethanol | CymitQuimica [cymitquimica.com]

- 6. 1214900-62-5|this compound|BLD Pharm [bldpharm.com]

- 7. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

An In-depth Technical Guide to Brominated and Fluorinated Phenyl Ethanols for Drug Development

Abstract

The strategic incorporation of halogen atoms, particularly bromine and fluorine, into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of brominated and fluorinated phenyl ethanols, a structural motif of significant interest in drug development. We will explore the causal relationships behind synthetic strategies, detailing field-proven protocols for their preparation. Furthermore, this guide will dissect the profound impact of bromine and fluorine substitution on the physicochemical and pharmacological properties of the phenyl ethanol core, including lipophilicity, acidity, and metabolic stability. Through detailed methodologies, data-driven comparisons, and mechanistic insights, this document serves as a vital resource for researchers, scientists, and drug development professionals aiming to leverage these powerful halogenated building blocks.

Introduction: The Strategic Role of Halogenation in Phenyl Ethanol Scaffolds

The phenyl ethanol framework is a privileged structure found in numerous bioactive compounds and serves as a versatile synthetic intermediate.[1][2][3] Its parent compound, 2-phenylethanol, is a primary alcohol with a simple aromatic moiety, offering multiple sites for functionalization.[4] The introduction of halogen atoms—specifically bromine and fluorine—onto the phenyl ring dramatically alters the molecule's electronic and steric properties, providing a powerful tool to fine-tune its pharmacokinetic and pharmacodynamic profile.

-

Fluorine , the most electronegative element, is relatively small and can often act as a hydrogen isostere. Its introduction can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate the pKa of nearby functional groups, and improve binding affinity through unique electrostatic interactions.[5][6]

-

Bromine , being larger and more polarizable, significantly increases lipophilicity. It can also participate in halogen bonding, a specific and directional non-covalent interaction that can enhance ligand-protein binding affinity and specificity.

This guide will delve into the synthesis and properties of these halogenated analogs, providing the foundational knowledge required to rationally design and implement them in drug discovery programs.

Synthesis of Brominated Phenyl Ethanols

The preparation of brominated phenyl ethanols can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern (ortho, meta, para) and the presence of other functional groups.

Regioselective Electrophilic Aromatic Bromination

A highly effective method for the synthesis of ortho-brominated phenols from para-substituted precursors involves electrophilic bromination with N-Bromosuccinimide (NBS) in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH).[7]

Causality Behind Experimental Choices:

-

NBS as Bromine Source: NBS is a solid, crystalline reagent that is safer and easier to handle than liquid bromine (Br₂). It serves as a source of an electrophilic bromine species.[8]

-

pTsOH as Catalyst: In the presence of a protic solvent like methanol, pTsOH is believed to protonate the nitrogen of NBS, generating a more potent electrophilic brominating agent.[7] For para-substituted phenols, the pTsOH can conjugate with the phenolic oxygen, directing the bulky electrophile to the less sterically hindered ortho position and crucially, minimizing the formation of undesired di-brominated byproducts.[7]

-

Methanol as Solvent: The use of a polar protic solvent like methanol can significantly accelerate the reaction compared to aprotic solvents.[7]

-

Preparation: In a round-bottom flask, dissolve the starting para-substituted phenol (~10 mmol) and pTsOH (1.0 mol equiv., 10 mol%) in ACS-grade methanol (1.0 mL per mmol of phenol). Stir the solution for 10 minutes at room temperature.

-

Reagent Addition: In a separate flask protected from light (e.g., wrapped in foil), prepare a 0.1 M solution of recrystallized NBS (1.0 mol equiv.) in methanol.

-

Reaction: Add the NBS solution dropwise to the phenol solution over 20 minutes.

-

Monitoring & Quenching: Allow the reaction to stir for an additional 5 minutes post-addition. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the resulting residue by column chromatography on silica gel (eluent: Dichloromethane or 1% Methanol in Dichloromethane) to yield the desired mono-ortho-brominated product.

Caption: Workflow for selective ortho-bromination of phenols.

Synthesis of Fluorinated Phenyl Ethanols

The synthesis of fluorinated phenyl ethanols, particularly chiral variants, often employs modern biocatalytic methods that offer exceptional enantioselectivity under mild, environmentally friendly conditions.

Biocatalytic Asymmetric Reduction of Prochiral Ketones

A leading strategy for producing enantiomerically pure chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. Whole-cell biocatalysts, such as recombinant E. coli expressing specific carbonyl reductases (CREDs), are highly efficient for this transformation.

Causality Behind Experimental Choices:

-

Whole-Cell Biocatalysis: Using whole cells eliminates the need for costly purification of enzymes and the external addition of cofactors like NADPH, as the cellular machinery regenerates the cofactor in situ. This makes the process more scalable and cost-effective.[9]

-

Enzyme Selection: The choice of carbonyl reductase is critical for achieving high enantiomeric excess (ee). Different enzymes exhibit different substrate specificities and stereopreferences (i.e., following Prelog's rule or anti-Prelog's rule).[9]

-

Reaction Medium Engineering: The low aqueous solubility of many organic substrates (like fluorinated acetophenones) can limit reaction rates. Adding a surfactant like Tween-20 can increase substrate availability and boost the reaction yield.[10]

-

Catalyst Preparation: Cultivate recombinant E. coli cells expressing a suitable carbonyl reductase (e.g., LXCAR-S154Y variant) to the desired cell density. Harvest the cells via centrifugation and resuspend them in a buffer (e.g., phosphate buffer, pH 7.0) to a final concentration of ~12-13 g (DCW)/L.

-

Reaction Setup: In a reaction vessel, combine the cell suspension with glucose (as an energy source for cofactor regeneration), the substrate (e.g., 200 mM 3'-(trifluoromethyl)acetophenone), and additives like Tween-20 (0.6% w/v) to enhance substrate solubility.

-

Biotransformation: Maintain the reaction at an optimal temperature (e.g., 30 °C) with agitation (e.g., 200 rpm) for 12-24 hours.

-

Monitoring: Monitor the conversion of the ketone to the alcohol and the enantiomeric excess of the product using chiral HPLC or GC.

-

Extraction and Purification: Once the reaction reaches completion (>99% conversion, >99% ee), centrifuge to remove the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude chiral alcohol. Further purification can be achieved via silica gel chromatography if necessary.

Caption: Workflow for biocatalytic asymmetric reduction.

Impact on Physicochemical and Pharmacological Properties

The substitution of a hydrogen atom with bromine or fluorine on the phenyl ethanol core induces predictable and highly consequential changes in key molecular properties that are critical for drug efficacy and development.

// Center Node center [label="Phenyl Ethanol\nCore", pos="3.8,2.5!", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

// Bromine Branch br_node [label="Bromine (Br)\nSubstitution", pos="1.5,4.0!", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; br_prop1 [label="↑↑ Lipophilicity (LogP)", pos="0.5,2.5!", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; br_prop2 [label="Enables Halogen\nBonding", pos="0.5,1.5!", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; br_prop3 [label="↓ pKa (modest)", pos="0.5,0.5!", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Fluorine Branch f_node [label="Fluorine (F)\nSubstitution", pos="6.1,4.0!", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; f_prop1 [label="↑ Metabolic Stability", pos="7.1,2.5!", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; f_prop2 [label="↓ pKa (significant)", pos="7.1,1.5!", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; f_prop3 [label="Modulates Conformation\n& Dipole Moment", pos="7.1,0.5!", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges center -> br_node [color="#EA4335"]; br_node -> br_prop1 [color="#EA4335"]; br_node -> br_prop2 [color="#EA4335"]; br_node -> br_prop3 [color="#EA4335"];

center -> f_node [color="#4285F4"]; f_node -> f_prop1 [color="#4285F4"]; f_node -> f_prop2 [color="#4285F4"]; f_node -> f_prop3 [color="#4285F4"]; }

Caption: Impact of halogenation on phenyl ethanol properties.

Quantitative Data Comparison

The following table summarizes the calculated or experimentally derived physicochemical properties for the parent 2-phenylethanol and its para-halogenated analogs.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa (Alcoholic H) |

| 2-Phenylethanol | C₈H₁₀O | 122.16 | 1.36[4] | ~15.9[11] |

| 2-(4-Bromophenyl)ethanol | C₈H₉BrO | 201.06[12] | 2.1 (Calculated)[13] | Lower than parent |

| 2-(4-Fluorophenyl)ethanol | C₈H₉FO | 140.15[14] | 1.41 (Calculated)[15] | Lower than parent |

Note: Experimental values can vary based on measurement conditions. Calculated values provide a predictive estimate.

Insights from Data:

-

Lipophilicity (LogP): As expected, the introduction of a bromine atom significantly increases the octanol-water partition coefficient (LogP), indicating higher lipophilicity.[13] In contrast, a fluorine atom has a minimal effect on the LogP of 2-phenylethanol, making it a useful substitution when trying to modulate other properties without drastically altering solubility.[15]

-

Acidity (pKa): Both fluorine and bromine are electron-withdrawing groups that increase the acidity (lower the pKa) of the alcoholic proton by stabilizing the corresponding alkoxide conjugate base through induction. The effect of fluorine is typically more pronounced due to its higher electronegativity.

Applications in Drug Development

While specific marketed drugs with a simple brominated or fluorinated phenyl ethanol core are not abundant, the constituent parts—a halogenated phenyl ring connected to an alcohol-bearing side chain—are prevalent in numerous therapeutic agents.

-

Fluorinated Phenyl Moieties: The anti-fungal agent Fluconazole contains a difluorophenyl group. The fluorine atoms are critical for its metabolic stability and potency. Similarly, the antidepressant Fluoxetine (Prozac) features a trifluoromethylphenyl group, where the CF₃ moiety enhances its lipophilicity, facilitating its entry into the central nervous system, and contributes to its binding affinity.

-

Brominated Phenyl Moieties: The bromophenyl group is a key building block in many developmental compounds and approved drugs. For example, it is found in certain selective estrogen receptor modulators (SERMs) and inhibitors of various kinases, where the bromine atom often occupies a specific hydrophobic pocket and can form critical halogen bonds. The sedative Bromazepam contains a bromophenyl ring attached to a pyridine moiety.

The phenyl ethanol derivatives discussed in this guide serve as ideal intermediates for synthesizing more complex molecules like those mentioned above, allowing for the precise installation of a halogenated aromatic ring early in a synthetic sequence.[1][3]

Conclusion

Brominated and fluorinated phenyl ethanols are not merely simple analogs of a common scaffold; they are strategically modified building blocks that offer medicinal chemists a predictable and powerful means to optimize drug candidates. The synthetic methodologies, ranging from classic electrophilic substitution to modern biocatalysis, provide robust and scalable access to these compounds. A thorough understanding of how bromine and fluorine substitution impacts key physicochemical properties—lipophilicity, acidity, and metabolic stability—is essential for their rational application in drug design. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently leverage these versatile halogenated intermediates in the pursuit of novel and improved therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 5391-88-8,1-(4-Bromophenyl)ethanol | lookchem [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]

- 7. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. ftb.com.hr [ftb.com.hr]

- 10. researchgate.net [researchgate.net]

- 11. hmdb.ca [hmdb.ca]

- 12. 2-(4-Bromophenyl)ethanol | C8H9BrO | CID 72851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-(4-Fluorophenyl)ethanol | CAS#:7589-27-7 | Chemsrc [chemsrc.com]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1-(4-Bromo-2,6-difluorophenyl)ethanol

Introduction

1-(4-Bromo-2,6-difluorophenyl)ethanol is a key building block in contemporary medicinal chemistry and drug discovery. The presence of a bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, while the difluorophenyl motif is frequently employed to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document provides a detailed, validated protocol for the synthesis of this valuable intermediate, emphasizing the scientific rationale behind the procedural choices, robust in-process controls, and comprehensive safety guidelines.

Core Synthesis Strategy: Selective Ketone Reduction

The most efficient and reliable route to synthesize this compound is through the selective reduction of the corresponding ketone, 4-bromo-2,6-difluoroacetophenone. For this transformation, sodium borohydride (NaBH₄) is the reagent of choice.

Causality of Reagent Selection:

-

Selectivity and Mildness: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones to their corresponding alcohols.[1][2][3] Unlike more powerful hydride donors such as lithium aluminum hydride (LiAlH₄), NaBH₄ will not reduce more stable functional groups like esters or amides, which is advantageous in complex molecule synthesis.[1][4]

-

Safety and Practicality: NaBH₄ is significantly safer and easier to handle than LiAlH₄, as it can be used in protic solvents like methanol and ethanol and does not react violently with atmospheric moisture.[2][4] This makes the procedure more amenable to standard laboratory settings.

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon of the ketone. This forms a tetracoordinate alkoxide intermediate, which is subsequently protonated during an aqueous or acidic workup step to yield the final secondary alcohol product.[1][5]

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis, purification, and characterization of this compound.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 4-Bromo-2,6-difluoroacetophenone | Round-bottom flasks (100 mL, 250 mL) |

| Sodium borohydride (NaBH₄) | Magnetic stirrer and stir bar |

| Methanol (anhydrous) | Ice bath |

| Ethyl acetate (EtOAc) | Separatory funnel (250 mL) |

| Deionized water | Rotary evaporator |

| 1 M Hydrochloric acid (HCl) | Thin-Layer Chromatography (TLC) plates (silica gel) |

| Saturated sodium bicarbonate (NaHCO₃) solution | UV lamp (254 nm) |

| Saturated sodium chloride (brine) solution | Glassware for column chromatography |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Standard laboratory glassware (beakers, graduated cylinders) |

| Silica gel (for column chromatography) | NMR tubes, Mass spectrometry vials |

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 4-Bromo-2,6-difluoroacetophenone | 235.02 | 10.0 | 1.0 | 2.35 g |

| Sodium borohydride (NaBH₄) | 37.83 | 15.0 | 1.5 | 0.57 g |

| Methanol | 32.04 | - | - | 50 mL |

| Ethyl Acetate | 88.11 | - | - | ~150 mL |

| 1 M HCl | 36.46 | - | - | ~20 mL |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2,6-difluoroacetophenone (2.35 g, 10.0 mmol). Dissolve the starting material in 50 mL of anhydrous methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This is critical to control the exothermic nature of the reduction.

-

Reagent Addition: While maintaining vigorous stirring and cooling, add sodium borohydride (0.57 g, 15.0 mmol) to the solution portion-wise over 15-20 minutes. Adding the reagent slowly prevents a rapid temperature increase and ensures a controlled reaction rate.

-

Reaction Monitoring (In-Process Control): Allow the reaction to stir at 0-5 °C. Monitor the progress by Thin-Layer Chromatography (TLC) every 30 minutes. Use a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting ketone spot (visualized under UV light) has been fully consumed. The product alcohol will have a lower Rf value.[3]

-

Quenching: Once the reaction is complete (typically 1-2 hours), carefully quench the reaction by the slow, dropwise addition of 20 mL of 1 M HCl while the flask is still in the ice bath. This step neutralizes excess NaBH₄ and protonates the alkoxide intermediate. Be cautious as hydrogen gas evolution will occur.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 50 mL of deionized water, 50 mL of saturated NaHCO₃ solution (to remove any residual acid), and finally with 50 mL of brine (to aid in phase separation).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white solid or colorless oil. The expected yield is typically in the range of 85-95%.

Workflow Visualization

Caption: Workflow for the synthesis of this compound.

Self-Validating System and Trustworthiness

The integrity of this protocol is ensured through a series of validation checks designed to confirm reaction progress and final product identity.

-

In-Process Validation: The primary method for in-process control is Thin-Layer Chromatography (TLC) .[6] By comparing the reaction mixture to a co-spotted lane containing the starting material, a researcher can unequivocally determine the point of complete consumption, preventing premature workup and ensuring maximum yield.

-

Final Product Validation: The identity and purity of the synthesized this compound must be confirmed by standard analytical techniques:

-

¹H NMR Spectroscopy: The proton NMR spectrum should confirm the structure. Key expected signals include a doublet for the methyl group (CH₃) coupled to the adjacent methine proton, a quartet for the methine proton (CH-OH) coupled to the methyl group, and characteristic multiplets in the aromatic region for the difluorophenyl ring protons.

-

Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the product. The presence of a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be definitive.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretch of the alcohol, and the disappearance of the sharp carbonyl (C=O) stretch from the starting ketone (around 1700 cm⁻¹).

-

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9]

-

4-Bromo-2,6-difluoroacetophenone and related anilines: These compounds are classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.[7][8][10] Avoid generating dust and ensure adequate ventilation.[7]

-

Sodium Borohydride (NaBH₄): This reagent is flammable and reacts with water or acids to produce flammable hydrogen gas.[2] It should be handled and stored in a dry environment. The quenching step must be performed slowly and with cooling to control the rate of gas evolution.

-

Solvents: Methanol and ethyl acetate are flammable organic solvents. Keep away from ignition sources.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.[9]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Sodium Borohydride [commonorganicchemistry.com]

- 3. www1.chem.umn.edu [www1.chem.umn.edu]

- 4. quora.com [quora.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Bromo-2,6-difluoroaniline | 67567-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Application Note: A Multi-faceted Approach to the Analytical Characterization of 1-(4-Bromo-2,6-difluorophenyl)ethanol

Abstract: This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of 1-(4-Bromo-2,6-difluorophenyl)ethanol, a key fluorinated intermediate in pharmaceutical synthesis. The inherent structural complexity of this molecule, featuring a chiral center, halogen atoms (Br, F), and a hydroxyl group, necessitates a multi-technique approach to unequivocally confirm its identity, purity, and stability. We present detailed protocols for chromatographic, spectroscopic, and thermal analysis, designed for researchers, quality control analysts, and drug development professionals. The rationale behind methodological choices is discussed to provide a framework for adaptation and troubleshooting.

Introduction: The Analytical Imperative

This compound is a valuable building block in medicinal chemistry, where the incorporation of fluorine and bromine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The precise control and confirmation of its chemical identity and purity are paramount to ensure the quality, safety, and efficacy of any subsequent active pharmaceutical ingredient (API). The presence of a stereocenter further complicates the analytical challenge, as enantiomers can exhibit different physiological effects[1]. This guide details an integrated analytical workflow for complete characterization.

Integrated Analytical Workflow

A sequential and integrated approach is essential for the efficient and comprehensive characterization of this compound. The workflow ensures that each analytical technique provides complementary information, leading to a complete profile of the compound.

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Methods for Purity and Impurity Profiling

Chromatography is the cornerstone for assessing the purity of pharmaceutical intermediates. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of this compound due to its high resolution and suitability for non-volatile compounds. The polarity of the molecule makes it ideal for separation on a non-polar stationary phase like C18.

Protocol: RP-HPLC Purity Determination

-

Apparatus & Materials:

-

HPLC system with UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade), Water (HPLC grade), Orthophosphoric acid.

-

Volumetric flasks, pipettes, 0.45 µm syringe filters.

-

-

Chromatographic Conditions: The following table summarizes the recommended starting conditions, which should be optimized and validated for the specific system in use.

| Parameter | Recommended Condition | Rationale |

| Mobile Phase | A: Water with 0.1% H₃PO₄B: Acetonitrile | The acidic modifier improves peak shape for the alcohol. Acetonitrile provides good resolution. |

| Gradient | 60% B to 95% B over 20 min | A gradient elution ensures the separation of impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection (UV) | 220 nm | Wavelength for detecting the phenyl chromophore. A photodiode array (PDA) detector is recommended for peak purity analysis. |

| Injection Vol. | 10 µL | Should be optimized based on sample concentration and detector response. |

-

Sample Preparation:

-

Diluent: Acetonitrile/Water (50:50 v/v).

-

Sample Solution: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

-

-

System Suitability: Before sample analysis, inject a standard solution five times and verify that the system meets pre-defined criteria (e.g., %RSD of peak area < 2.0%, Tailing factor < 2.0, Theoretical plates > 2000).

-

Purity Calculation: Purity is calculated using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography (GC)

GC is an excellent complementary technique for analyzing volatile impurities, such as residual solvents from synthesis or thermally stable by-products.

Protocol: GC for Volatile Impurities

-

Apparatus & Materials:

-

GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Helium or Hydrogen (carrier gas).

-

Dichloromethane or other suitable solvent (GC grade).

-

-

Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good efficiency. |

| Injector Temp. | 250 °C | Ensures complete volatilization without thermal degradation. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |

| Oven Program | 60 °C (2 min), ramp at 10 °C/min to 280 °C (5 min) | Separates compounds based on boiling points. |

| Detector Temp. | 300 °C (FID) | Prevents condensation of analytes in the detector. |

-

Sample Preparation:

-

Prepare a sample solution of approximately 1 mg/mL in a suitable solvent like dichloromethane.

-

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.[2]

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Expected Spectral Features:

| Nucleus | Expected Chemical Shifts (δ, ppm) and Multiplicity | Key Insights |

| ¹H NMR | ~7.3-7.5 (m, 2H, Ar-H), ~5.1 (q, 1H, CH-OH), ~2.5 (s, 1H, OH), ~1.5 (d, 3H, CH₃) | Confirms proton count and connectivity. The quartet for the methine proton and doublet for the methyl group are characteristic. |

| ¹³C NMR | ~160 (dd, C-F), ~128 (t, C-H), ~115 (dd, C-Br), ~110 (t, C-C), ~65 (C-OH), ~25 (CH₃) | Confirms carbon skeleton. Large C-F coupling constants are expected. |

| ¹⁹F NMR | A single resonance is expected for the two equivalent fluorine atoms. | Directly confirms the presence and chemical environment of the fluorine atoms. |

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, offering definitive proof of identity. The presence of bromine is easily identified by its characteristic isotopic pattern.[3][4]

Protocol: GC-MS Analysis

-

Instrumentation: Use a GC system coupled to a mass spectrometer, operating in Electron Ionization (EI) mode.

-

Interpretation:

-

Molecular Ion (M⁺): Look for a pair of peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 236 and 238 for C₈H₇BrF₂O). This is the hallmark of a monobrominated compound, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[3]

-

Fragmentation: Expect key fragments corresponding to the loss of H₂O, CH₃, and the benzylic cleavage.

-

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique for identifying the functional groups present in the molecule.[5][6]

Protocol: FTIR Analysis

-

Sample Preparation: Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 2850-3000 | C-H stretch | Alkane (CH₃, CH) |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| 1200-1300 | C-F stretch | Aryl-fluoride |

| 1000-1150 | C-O stretch | Secondary alcohol |

| 500-600 | C-Br stretch | Aryl-bromide |

Thermal Analysis

Thermal analysis provides insights into the physical properties and stability of the compound.[7]

-

Differential Scanning Calorimetry (DSC): This technique is used to determine the melting point and purity of crystalline solids. A sharp endotherm is indicative of a pure compound. For this compound, a single, sharp melting peak would be expected. The presence of impurities typically broadens the peak and lowers the melting point.[8]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature. It is used to assess thermal stability and identify decomposition temperatures. Fluorinated organic compounds often exhibit high thermal stability.[9][10]

Protocol: Thermal Analysis

-

Instrumentation: DSC and TGA instruments.

-

DSC Method: Heat a 2-5 mg sample in a sealed aluminum pan at a rate of 10 °C/min under a nitrogen atmosphere.

-

TGA Method: Heat a 5-10 mg sample in an open ceramic or platinum pan at a rate of 10 °C/min under a nitrogen atmosphere.

Chiral Separation

Since this compound is a chiral molecule, determining its enantiomeric purity is critical, especially in drug development.[1]

Protocol: Chiral HPLC Method Development

-

Column Screening: The development of a chiral separation method typically begins with screening a variety of chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives).

-

Mobile Phase Optimization: Normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., acetonitrile/methanol) are commonly used. Modifiers such as trifluoroacetic acid or diethylamine may be required to improve peak shape.

-

Method Validation: Once separation is achieved, the method must be validated for specificity, linearity, accuracy, and precision to accurately quantify the enantiomeric excess (ee).

Conclusion

The comprehensive analytical characterization of this compound requires the synergistic application of multiple analytical techniques. The protocols and insights provided in this application note establish a robust framework for confirming the identity, purity, and key physicochemical properties of this important pharmaceutical intermediate. Each method provides a unique and complementary piece of data, which, when combined, creates a complete and reliable analytical profile essential for advancing drug development programs.

References

- 1. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectrabase.com [spectrabase.com]

- 6. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mt.com [mt.com]

- 8. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-(4-Bromo-2,6-difluorophenyl)ethanol in Medicinal Chemistry

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-(4-bromo-2,6-difluorophenyl)ethanol as a pivotal building block in modern medicinal chemistry. We will delve into the synthesis, unique chemical properties, and versatile applications of this compound, with a particular focus on its role in the development of targeted therapeutics. Detailed, field-tested protocols for its utilization in key synthetic transformations are provided, alongside an exploration of the structure-activity relationships (SAR) it influences. This guide is designed to be a practical resource, bridging theoretical concepts with actionable experimental procedures to accelerate drug discovery programs.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate a variety of physicochemical and pharmacological properties. The presence of the difluorophenyl motif can enhance metabolic stability, improve binding affinity, and alter pKa, thereby positively influencing the pharmacokinetic and pharmacodynamic profile of a molecule. This compound, with its strategic placement of bromine and difluoro substituents on the phenyl ring, alongside a reactive secondary alcohol, presents a trifecta of functionalities that make it a highly valuable and versatile building block for the synthesis of complex molecular architectures.

The bromine atom serves as a versatile synthetic handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents. The ortho-difluoro substitution pattern can induce a specific conformational bias and modulate the electronic properties of the phenyl ring, which can be critical for achieving high target selectivity and potency.[1] The secondary alcohol provides a convenient point for further functionalization or can be a key pharmacophoric element itself.

Synthesis and Characterization of this compound

The reliable and scalable synthesis of this compound is a prerequisite for its widespread use in drug discovery campaigns. A common and efficient method involves the Grignard reaction of 4-bromo-2,6-difluoro-benzaldehyde with a methylmagnesium halide.

Protocol 1: Synthesis via Grignard Reaction

Objective: To synthesize this compound from 4-bromo-2,6-difluorobenzaldehyde.

Materials:

-

4-Bromo-2,6-difluorobenzaldehyde

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and ice-water bath

Procedure:

-

Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve 4-bromo-2,6-difluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF in a round-bottom flask.[2]

-

Cooling: Cool the solution to 0°C using an ice-water bath.[2]

-

Grignard Reagent Addition: Slowly add methylmagnesium bromide (1.1 eq) dropwise to the stirred solution via a dropping funnel, maintaining the temperature below 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-